molecular formula C5Cl2F3N B155018 3,5-Dichloro-2,4,6-trifluoropyridine CAS No. 1737-93-5

3,5-Dichloro-2,4,6-trifluoropyridine

Cat. No.: B155018
CAS No.: 1737-93-5
M. Wt: 201.96 g/mol
InChI Key: PKSORSNCSXBXOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2,4,6-trifluoropyridine can be synthesized from pentachloropyridine and potassium fluoride. The reaction proceeds in high yield under essentially anhydrous conditions in N-methylpyrrolidone solvent at temperatures below 170°C . Another method involves contacting pentachloropyridine with potassium fluoride in dimethylsulfoxide as a solvent at temperatures of about 60-125°C, optionally using a phase transfer catalyst .

Industrial Production Methods

The industrial production of this compound typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of anhydrous conditions and appropriate solvents is crucial to minimize by-product formation and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,4,6-trifluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2,4,6-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other fluorinated pyridines.

Properties

IUPAC Name

3,5-dichloro-2,4,6-trifluoropyridine
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InChI

InChI=1S/C5Cl2F3N/c6-1-3(8)2(7)5(10)11-4(1)9
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Description Data deposited in or computed by PubChem

InChI Key

PKSORSNCSXBXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F3N
Record name 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE
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DSSTOX Substance ID

DTXSID2042357
Record name Pyridine, 3,5-dichloro-2,4,6-trifluoro-
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Molecular Weight

201.96 g/mol
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Physical Description

3,5-dichloro-2,4,6-trifluoropyridine appears as a colorless liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid; [CAMEO]
Record name 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE
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CAS No.

1737-93-5
Record name 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE
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Record name 3,5-Dichloro-2,4-6-trifluoropyridine
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Record name Pyridine, 3,5-dichloro-2,4,6-trifluoro-
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Synthesis routes and methods

Procedure details

The method for this Example was similar to Example 1 except as follows. The reaction mixture contained 251.3 g (1.0 mole) pentachloropyridine and 236.9 g (4.0 mole KF) of the KF/FeCl3 mixture, and the reaction temperature was 350° C. and the pressure was 340 psig. There was obtained, 4.3 percent yield of a mixture of 2,4-difluoro-3,5,6-trichloropyridine and 2,6-difluoro-3,4,5-trichloropyridine and 54.2 percent yield of 3,5-dichloro-2,4,6-trifluoropyridine and a 24.9 percent yield of 3-chloro-2,4,5,6-tetrafluoropyridine.
Quantity
251.3 g
Type
reactant
Reaction Step One
[Compound]
Name
KF FeCl3
Quantity
236.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
4.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 2
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 3
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 4
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 5
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 6
3,5-Dichloro-2,4,6-trifluoropyridine

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